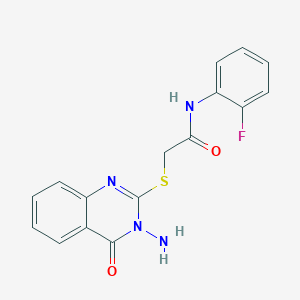![molecular formula C27H33N3O3 B299553 2-(acetylamino)-N-[2-(4-cyclohexylphenoxy)ethyl]-3-(1H-indol-3-yl)propanamide](/img/structure/B299553.png)
2-(acetylamino)-N-[2-(4-cyclohexylphenoxy)ethyl]-3-(1H-indol-3-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(acetylamino)-N-[2-(4-cyclohexylphenoxy)ethyl]-3-(1H-indol-3-yl)propanamide, also known as ACP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. ACP belongs to the class of compounds known as indole-based inhibitors, which have been shown to exhibit a wide range of biological activities.
Mécanisme D'action
The mechanism of action of 2-(acetylamino)-N-[2-(4-cyclohexylphenoxy)ethyl]-3-(1H-indol-3-yl)propanamide involves the inhibition of several enzymes, including protein kinases and phosphodiesterases. By inhibiting these enzymes, 2-(acetylamino)-N-[2-(4-cyclohexylphenoxy)ethyl]-3-(1H-indol-3-yl)propanamide is able to disrupt several cellular signaling pathways, leading to the inhibition of cell proliferation and the induction of apoptosis.
Biochemical and Physiological Effects
2-(acetylamino)-N-[2-(4-cyclohexylphenoxy)ethyl]-3-(1H-indol-3-yl)propanamide has been shown to exhibit several biochemical and physiological effects. It has been shown to inhibit the proliferation of several cancer cell lines, including breast, lung, and prostate cancer cells. 2-(acetylamino)-N-[2-(4-cyclohexylphenoxy)ethyl]-3-(1H-indol-3-yl)propanamide has also been shown to induce apoptosis in cancer cells, making it a promising candidate for the development of anticancer drugs.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(acetylamino)-N-[2-(4-cyclohexylphenoxy)ethyl]-3-(1H-indol-3-yl)propanamide is its potent inhibitory activity against several enzymes, making it a useful tool for the study of cellular signaling pathways. However, one of the limitations of 2-(acetylamino)-N-[2-(4-cyclohexylphenoxy)ethyl]-3-(1H-indol-3-yl)propanamide is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several potential future directions for the study of 2-(acetylamino)-N-[2-(4-cyclohexylphenoxy)ethyl]-3-(1H-indol-3-yl)propanamide. One possible direction is the development of novel anticancer drugs based on the structure of 2-(acetylamino)-N-[2-(4-cyclohexylphenoxy)ethyl]-3-(1H-indol-3-yl)propanamide. Another possible direction is the study of the effects of 2-(acetylamino)-N-[2-(4-cyclohexylphenoxy)ethyl]-3-(1H-indol-3-yl)propanamide on other cellular signaling pathways, which could lead to the identification of new targets for drug development. Additionally, the development of more efficient synthesis methods for 2-(acetylamino)-N-[2-(4-cyclohexylphenoxy)ethyl]-3-(1H-indol-3-yl)propanamide could make it more widely available for scientific research.
Méthodes De Synthèse
The synthesis of 2-(acetylamino)-N-[2-(4-cyclohexylphenoxy)ethyl]-3-(1H-indol-3-yl)propanamide involves the reaction of 2-(acetylamino)-3-(1H-indol-3-yl)propanoic acid with 4-cyclohexylphenol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with N-(2-hydroxyethyl)ethylenediamine to yield the final product.
Applications De Recherche Scientifique
2-(acetylamino)-N-[2-(4-cyclohexylphenoxy)ethyl]-3-(1H-indol-3-yl)propanamide has been extensively studied for its potential applications in scientific research. It has been shown to exhibit potent inhibitory activity against several enzymes, including protein kinases and phosphodiesterases. 2-(acetylamino)-N-[2-(4-cyclohexylphenoxy)ethyl]-3-(1H-indol-3-yl)propanamide has also been shown to inhibit the proliferation of several cancer cell lines, making it a promising candidate for the development of anticancer drugs.
Propriétés
Formule moléculaire |
C27H33N3O3 |
|---|---|
Poids moléculaire |
447.6 g/mol |
Nom IUPAC |
2-acetamido-N-[2-(4-cyclohexylphenoxy)ethyl]-3-(1H-indol-3-yl)propanamide |
InChI |
InChI=1S/C27H33N3O3/c1-19(31)30-26(17-22-18-29-25-10-6-5-9-24(22)25)27(32)28-15-16-33-23-13-11-21(12-14-23)20-7-3-2-4-8-20/h5-6,9-14,18,20,26,29H,2-4,7-8,15-17H2,1H3,(H,28,32)(H,30,31) |
Clé InChI |
URMIDISYCNRIJD-UHFFFAOYSA-N |
SMILES |
CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NCCOC3=CC=C(C=C3)C4CCCCC4 |
SMILES canonique |
CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NCCOC3=CC=C(C=C3)C4CCCCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-phenyl-2-[4-(1-pyrrolidinyl)phenyl]-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B299470.png)
![1-[5-(1-Adamantyl)-2-furoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B299471.png)
![N-(1-benzyl-2-{[2-(2,6-dimethylphenoxy)ethyl]amino}-2-oxoethyl)benzamide](/img/structure/B299472.png)
![N-[2-(benzylcarbamoyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B299473.png)
![2-(benzylsulfanyl)-N-[4-(2-thienylcarbonyl)phenyl]benzamide](/img/structure/B299474.png)
![N-(tert-butyl)-2-[(3-{[2-(tert-butylamino)-2-oxoethyl]sulfanyl}-1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]acetamide](/img/structure/B299475.png)
![Methyl 4-{[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]methyl}benzoate](/img/structure/B299477.png)


![4-{[5-methyl-2-(1H-tetraazol-1-yl)phenyl]sulfonyl}morpholine](/img/structure/B299482.png)

![2-chloro-4,5-difluoro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B299490.png)
![2-{[5-(4-chlorobenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,5-dimethoxyphenyl)ethanone](/img/structure/B299491.png)
![methyl 4-{[(4-benzyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzoate](/img/structure/B299492.png)